molecular formula C18H14FN3O3 B11702767 (5Z)-5-{[(4-fluorophenyl)amino]methylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione

(5Z)-5-{[(4-fluorophenyl)amino]methylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11702767
M. Wt: 339.3 g/mol
InChI Key: DYZQONZDMFYSFV-UHFFFAOYSA-N
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Description

(5Z)-5-{[(4-fluorophenyl)amino]methylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a fluorophenyl group, a hydroxyl group, and a methylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[(4-fluorophenyl)amino]methylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl, hydroxyl, and methylphenyl groups through various substitution reactions. Common reagents used in these steps include fluorobenzene, methylbenzene, and appropriate catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process, reducing the time and cost associated with manual synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[(4-fluorophenyl)amino]methylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5Z)-5-{[(4-fluorophenyl)amino]methylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[(4-fluorophenyl)amino]methylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C18H14FN3O3

Molecular Weight

339.3 g/mol

IUPAC Name

5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C18H14FN3O3/c1-11-4-2-3-5-15(11)22-17(24)14(16(23)21-18(22)25)10-20-13-8-6-12(19)7-9-13/h2-10,24H,1H3,(H,21,23,25)

InChI Key

DYZQONZDMFYSFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)F)O

Origin of Product

United States

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